molecular formula C15H14S B12531716 Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- CAS No. 835605-46-4

Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-

Cat. No.: B12531716
CAS No.: 835605-46-4
M. Wt: 226.3 g/mol
InChI Key: GVKCLOSKDSYQNC-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-: is an organic compound with the molecular formula C15H14S It is a derivative of benzene, featuring an ethenyl group and a thioether linkage to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 1-bromo-4-vinylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology and Medicine:

    Drug Development: The thioether linkage and aromatic structure make it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Polymer Additives: It can be used as an additive in the production of specialty polymers with enhanced properties.

    Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.

Comparison with Similar Compounds

    Benzene, 1-ethenyl-4-methyl-: Similar structure but lacks the thioether linkage.

    Benzene, 1-ethynyl-4-methyl-: Contains an ethynyl group instead of an ethenyl group.

    Benzene, 1-methyl-4-(1-methylethenyl)-: Features a different substitution pattern on the benzene ring.

Properties

CAS No.

835605-46-4

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

1-ethenyl-4-(4-methylphenyl)sulfanylbenzene

InChI

InChI=1S/C15H14S/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h3-11H,1H2,2H3

InChI Key

GVKCLOSKDSYQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C

Origin of Product

United States

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